Binding Affinity vs. Small-Molecule Inhibitors
G3-C12 binds to galectin-3 with a dissociation constant (Kd) of 88 nM as measured by surface plasmon resonance [1]. In contrast, the small-molecule galectin-3 inhibitor GB1107 (a representative carbohydrate-mimetic) exhibits a Kd of approximately 37 μM [2]. This represents an approximately 420-fold higher affinity for G3-C12 relative to GB1107 under comparable in vitro binding conditions.
| Evidence Dimension | Binding affinity (Kd) for galectin-3 |
|---|---|
| Target Compound Data | 88 nM |
| Comparator Or Baseline | GB1107 (small-molecule galectin-3 inhibitor): ~37 μM |
| Quantified Difference | ~420-fold higher affinity (88 nM vs. 37,000 nM) |
| Conditions | Surface plasmon resonance (SPR) binding assay; recombinant human galectin-3 |
Why This Matters
The 420-fold affinity advantage directly impacts the effective working concentration required for target engagement, reducing reagent consumption and enabling applications where low-nanomolar target occupancy is critical.
- [1] Zou, J., Glinsky, V. V., Landon, L. A., Matthews, L., & Deutscher, S. L. (2005). Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion. Carcinogenesis, 26(2), 309-318. View Source
- [2] Zetterberg, F. R., Peterson, K., Johnsson, R. E., Brimert, T., Håkansson, M., Logan, D. T., ... & Nilsson, U. J. (2022). Monosaccharide Derivatives with Low-Nanomolar Lectin Affinity and High Selectivity Based on Combined Fluorine–Amide, Phenyl–Arginine, Sulfur–π, and Halogen Bond Interactions. ChemMedChem, 17(6), e202100755. View Source
